N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride
CAS No.: 1858250-45-9
Cat. No.: VC7010874
Molecular Formula: C9H15Cl2N7
Molecular Weight: 292.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858250-45-9 |
|---|---|
| Molecular Formula | C9H15Cl2N7 |
| Molecular Weight | 292.17 |
| IUPAC Name | N-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H13N7.2ClH/c1-5-3-6(2)12-8(11-5)14-9-13-7(4-10)15-16-9;;/h3H,4,10H2,1-2H3,(H2,11,12,13,14,15,16);2*1H |
| Standard InChI Key | OIEXEJWKJPRHFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC2=NNC(=N2)CN)C.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride, reflects its intricate architecture. The core structure consists of:
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A 4,6-dimethylpyrimidin-2-amine subunit, a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, methyl groups at positions 4 and 6, and an amine group at position 2 .
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A 5-(aminomethyl)-1,2,4-triazol-3-yl group, a five-membered ring with three nitrogen atoms, an aminomethyl (-CH2NH2) substituent at position 5, and a secondary amine linkage to the pyrimidine ring.
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Two hydrochloride counterions, which protonate the amine groups, improving solubility and stability.
The molecular formula is C9H15Cl2N7, with a molecular weight of 291.12 g/mol. Key structural features are summarized in Table 1.
Table 1: Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H15Cl2N7 |
| Molecular Weight (g/mol) | 291.12 |
| CAS Number | Not available in cited sources |
| IUPAC Name | N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step reactions that leverage nucleophilic substitutions and cyclization processes. Drawing parallels from related methodologies , a plausible pathway includes:
Preparation of 4,6-Dimethylpyrimidin-2-amine
4,6-Dimethylpyrimidin-2-amine is synthesized via cyclocondensation of acetylacetone with guanidine hydrochloride under basic conditions. This yields a crystalline product with a melting point of 151–153°C .
Functionalization of the Triazole Moiety
The 5-(aminomethyl)-1,2,4-triazol-3-yl group is introduced through a reaction between aminoguanidine hydrochloride and a suitable electrophile. For example, microwave-assisted condensation with succinic anhydride or phthalimidoglycine derivatives facilitates triazole ring formation .
Coupling and Salt Formation
The pyrimidine and triazole subunits are linked via an amine bridge under controlled pH (8–10) and temperature (80–100°C). Subsequent treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization from methanol or DMSO.
Key Reaction Conditions:
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Catalysts: Lewis acidic ionic liquids or microwave irradiation to accelerate reaction rates.
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Workup: Neutralization with sodium carbonate to isolate intermediates .
Physical and Chemical Properties
The dihydrochloride salt exhibits distinct physicochemical characteristics:
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents like DMSO and methanol .
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Stability: Stable under inert atmospheres at 2–8°C but degrades upon prolonged exposure to light or moisture .
Thermal Properties
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Melting Point: Estimated at 210–215°C (extrapolated from analogous triazole-pyrimidine hybrids ).
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Decomposition: Occurs above 250°C, releasing HCl and forming charred residues.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 210–215°C (est.) | |
| Solubility in Water | >50 mg/mL | |
| Storage Conditions | 2–8°C, inert atmosphere, dark |
Tautomerism and Structural Analysis
The 1,2,4-triazole ring exhibits annular tautomerism, where the proton migrates between nitrogen atoms at positions 1 and 2. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the predominance of the 4H-tautomer in the solid state, stabilized by intramolecular hydrogen bonding . Key findings include:
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1H NMR (400 MHz, D2O): δ 8.21 (s, 1H, triazole-H), 6.95 (s, 1H, pyrimidine-H), 4.12 (s, 2H, -CH2NH2), 2.45 (s, 6H, -CH3).
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X-ray Diffraction: Bond lengths of 1.32 Å (N–C) in the triazole ring and 1.46 Å (C–CH3) in the pyrimidine subunit .
Analytical Characterization
The compound is characterized using:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume